molecular formula C19H30N2O B3026198 5-MethoxyN,N-dibutyltryptamine CAS No. 73785-42-9

5-MethoxyN,N-dibutyltryptamine

Cat. No.: B3026198
CAS No.: 73785-42-9
M. Wt: 302.5 g/mol
InChI Key: WVGCRISHWANOTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-MethoxyN,N-dibutyltryptamine typically involves the reaction of 5-methoxytryptamine with dibutylamine under specific conditions. The preparation method may include the following steps:

    Starting Material: 5-methoxytryptamine is used as the starting material.

    Reaction with Dibutylamine: The 5-methoxytryptamine is reacted with dibutylamine in the presence of a suitable solvent, such as dichloromethane.

    Catalyst: A catalyst like 4-dimethylaminopyridine (4-DMAP) may be added to facilitate the reaction.

    Reaction Conditions: The reaction is typically carried out at a temperature range of 5-10°C for 1-2 hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its status as a research chemical. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions, and optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-MethoxyN,N-dibutyltryptamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: Substitution reactions can occur at the nitrogen atoms or the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

5-MethoxyN,N-dibutyltryptamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-MethoxyN,N-dibutyltryptamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as an agonist at these receptors, leading to altered neurotransmission and the hallucinogenic effects observed. Additional mechanisms, such as monoamine oxidase inhibition, may also be involved .

Properties

IUPAC Name

N-butyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c1-4-6-11-21(12-7-5-2)13-10-16-15-20-19-9-8-17(22-3)14-18(16)19/h8-9,14-15,20H,4-7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGCRISHWANOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCC1=CNC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704547
Record name 5-Methoxy-N,N-dibutyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73785-42-9
Record name 5-Methoxy-N,N-dibutyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073785429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-N,N-dibutyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXY-N,N-DIBUTYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q454YC4LIK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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